Aminophylline - 317-34-0

Aminophylline

Catalog Number: EVT-259548
CAS Number: 317-34-0
Molecular Formula: C16H24N10O4
Molecular Weight: 420.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminophylline is a bronchodilator that is a combination of theophylline and ethylenediamine. [] Ethylenediamine is included to enhance the solubility of theophylline. [] While frequently utilized in clinical settings for treating respiratory conditions, this analysis will focus solely on its applications in scientific research, excluding drug use, dosage, and side effects.

Theophylline

Compound Description: Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma under various formulations. [, , ] Chemically, it is 1,3-dimethylxanthine. [] Theophylline is the primary active metabolite of aminophylline. [, , ] It is responsible for most of aminophylline's pharmacological effects. []

Epinephrine

Compound Description: Epinephrine, also known as adrenaline, is a hormone and neurotransmitter that plays a crucial role in the body's stress response. [] It is a catecholamine that acts on adrenergic receptors.

Adenosine

Compound Description: Adenosine is a purine nucleoside that acts as an important signaling molecule in various physiological processes. In the context of the provided research, adenosine has been implicated in both cardiovascular and renal function. [, ]

Relevance: Adenosine is relevant to aminophylline due to aminophylline's action as a non-selective adenosine receptor antagonist. [, , ] Some studies suggest that elevated adenosine levels might contribute to the pathogenesis of acute renal failure, and aminophylline's protective effect in these conditions might be due to its adenosine antagonism. [] Similarly, aminophylline's cardiovascular effects might also involve interactions with adenosine signaling pathways. [, ]

Olprinone

Compound Description: Olprinone is a phosphodiesterase-3 (PDE3) inhibitor with positive inotropic and vasodilatory effects. [, ] It is used in the treatment of heart failure.

Propranolol

Compound Description: Propranolol is a non-selective beta-blocker that inhibits the action of catecholamines like epinephrine and norepinephrine on beta-adrenergic receptors. [, , ] It is used to treat various cardiovascular conditions, including hypertension and arrhythmias.

Classification

Aminophylline is classified as a methylxanthine derivative, which includes compounds like caffeine and theobromine. It functions as both a phosphodiesterase inhibitor and an adenosine receptor antagonist, contributing to its therapeutic effects in respiratory diseases.

Synthesis Analysis

Aminophylline can be synthesized through various methods, primarily involving the reaction of theophylline with ethylenediamine. The synthesis can be performed using different solvents and conditions to optimize yield and purity.

Common Synthesis Method

  1. Reagents: Theophylline (24.7 g) and ethylenediamine (9.2 mL) are dissolved in absolute ethanol (100 mL).
  2. Process: The mixture is stirred vigorously for 5-6 hours at room temperature.
  3. Crystallization: White crystals of aminophylline form during this period.
  4. Purification: The crystals are washed with ethanol and dried to obtain pure aminophylline.

Alternative Methods

Spherical crystallization techniques have also been explored, where varying amounts of ethylenediamine and water are used to control the properties of the resultant crystals. This method involves agitating the solution at specific speeds and temperatures to promote crystal formation while managing particle size and distribution .

Molecular Structure Analysis

The molecular formula of aminophylline is C16H24N10O4C_{16}H_{24}N_{10}O_{4}, with a molar mass of approximately 420.43 g/mol. The structure consists of a xanthine core derived from theophylline, modified by the addition of ethylenediamine.

Structural Features

  • Xanthine Backbone: The central structure is based on the xanthine scaffold, which includes nitrogen atoms in positions that are crucial for its biological activity.
  • Functional Groups: Aminophylline contains multiple functional groups including amines and hydroxyls that contribute to its solubility and reactivity.

The three-dimensional arrangement allows for interactions with various biological targets, enhancing its pharmacological effects.

Chemical Reactions Analysis

Aminophylline undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Degradation: Upon exposure to air, aminophylline can lose ethylenediamine, leading to the release of free theophylline.
  2. Solubility Reactions: It dissolves readily in water (1 g dissolves in 25 mL), but solutions can become turbid upon standing due to precipitation of undissolved particles .
  3. Biochemical Metabolism: In vivo, aminophylline is metabolized into theophylline, which then participates in various biochemical pathways affecting cyclic adenosine monophosphate levels.
Mechanism of Action

Aminophylline's mechanism of action involves several pathways:

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes (particularly types III and IV), aminophylline increases intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to relaxation of bronchial smooth muscle, resulting in bronchodilation.
  • Adenosine Receptor Antagonism: It blocks adenosine receptors (A1 and A2B), preventing bronchoconstriction mediated by adenosine.
  • Histone Deacetylase Activation: In inflammatory conditions, aminophylline activates histone deacetylases, which reduces transcription of pro-inflammatory genes .

These combined actions make aminophylline effective in treating airway obstruction.

Physical and Chemical Properties Analysis

Aminophylline exhibits several notable physical and chemical properties:

  • Appearance: It appears as white or slightly yellowish granules or powder with a slight ammoniacal odor.
  • Solubility: Highly soluble in water (1 g per 25 mL) but insoluble in alcohol or ether . Solutions are alkaline.
  • Stability: It gradually loses ethylenediamine when exposed to air and absorbs carbon dioxide.
  • Half-life: The elimination half-life ranges from 7 to 9 hours, indicating moderate duration of action .

These properties influence its formulation and administration routes.

Applications

Aminophylline has various applications in clinical settings:

  1. Respiratory Therapy: Primarily used for managing acute exacerbations of asthma, COPD, and other respiratory conditions.
  2. Cardiac Interventions: It has been utilized during nuclear cardiology stress testing to reverse effects induced by agents like regadenoson or adenosine .
  3. Research Applications: Studies have explored its potential roles beyond bronchodilation, including anti-inflammatory effects and interactions with bacterial infections .
Molecular Mechanisms of Action

Phosphodiesterase Isoenzyme Inhibition Dynamics

Aminophylline, a 2:1 complex of theophylline and ethylenediamine, functions primarily through non-selective phosphodiesterase (PDE) inhibition. Upon metabolic conversion to theophylline, it inhibits multiple PDE families, increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This broad inhibition profile distinguishes aminophylline from newer, isoenzyme-selective PDE inhibitors and underlies its multifaceted effects on airway function and inflammation [1] [6].

Type III/IV PDE Selectivity Patterns

Aminophylline demonstrates preferential but non-exclusive inhibition of type III and IV PDE isoenzymes. Type III PDE (PDE3) exhibits high affinity for both cAMP (Km ≈ 0.2 µM) and cGMP (Km ≈ 0.1 µM), functioning as a cGMP-inhibited cAMP phosphodiesterase. Type IV PDE (PDE4) is cAMP-specific (Km ≈ 2 µM) and cGMP-insensitive (Km > 300 µM). The inhibition of these specific isoenzymes occurs at clinically relevant serum theophylline concentrations (5-20 µg/mL), leading to accumulation of cyclic nucleotides in pulmonary smooth muscle cells and inflammatory cells [1] [2] [6]. The relative inhibitory potency varies across tissues due to differential expression of PDE isoenzymes, with PDE3 predominating in cardiovascular and smooth muscle tissues and PDE4 being abundant in immune cells and the central nervous system [2].

Table 1: PDE Isoenzyme Selectivity Profile of Aminophylline/Theophylline

PDE FamilySubstrate SpecificityKm Values (µM)Primary Tissue DistributionFunctional Consequence of Inhibition
PDE3cAMP > cGMP0.2 / 0.1Heart, smooth muscle, plateletsBronchodilation, vasodilation
PDE4cAMP-specific2 / >300Lung, immune cells, CNSAnti-inflammatory effects
PDE1cAMP/cGMP (Ca²⁺/CaM-dep)0.3-124 / 0.6-6Brain, heart, smooth muscleSecondary contribution at higher concentrations
PDE2cAMP/cGMP (cGMP-stim)15 / 15Adrenal, heart, liverMinor contribution

cAMP/cGMP Modulation Cascades

The elevation of cAMP and cGMP levels through PDE inhibition initiates complex signaling cascades. Increased cAMP activates protein kinase A (PKA), which phosphorylates key regulatory proteins, including: (1) myosin light chain kinase in smooth muscle, reducing its activity and promoting relaxation; (2) cAMP response element-binding protein (CREB), modulating gene expression; and (3) inhibitor of nuclear factor kappa-B (IκB), suppressing nuclear factor kappa-B (NF-κB) translocation and pro-inflammatory gene transcription [2] [6]. Concurrently, elevated cGMP activates protein kinase G (PKG), which synergizes with PKA in smooth muscle relaxation and exerts additional vasodilatory effects. In experimental models of acute respiratory distress syndrome (ARDS), aminophylline administration maintained pulmonary cAMP levels, attenuated lipid peroxidation (measured by thiobarbituric acid reactive substances), and reduced leukotriene-mediated vascular permeability. This translated to significantly reduced lung edema formation and improved oxygenation indices [6] [10]. The modulation of cyclic nucleotides represents a core mechanism whereby aminophylline exerts both bronchodilatory and non-bronchodilatory effects beyond its direct action on airway smooth muscle.

Adenosine Receptor Antagonism Networks

Beyond PDE inhibition, aminophylline functions as a potent adenosine receptor antagonist. Theophylline competitively inhibits adenosine binding at multiple receptor subtypes, with significant implications for bronchial tone, inflammatory mediator release, and respiratory muscle function [1] [9].

A1/A2B Receptor Binding Specificity

Theophylline exhibits differential affinity for adenosine receptor subtypes: high antagonistic potency at A₁ and A₂𝔅 receptors (Ki ≈ 2-20 µM), moderate activity at A₂A receptors, and minimal effect on A₃ receptors [1] [10]. Antagonism of A₁ receptors on bronchial smooth muscle prevents adenosine-induced bronchoconstriction, particularly in asthmatic airways. More significantly, blockade of A₂𝔅 receptors on mast cells inhibits the release of preformed mediators (histamine) and newly synthesized leukotrienes, reducing airway hyperresponsiveness [1] [7]. This receptor specificity partially explains aminophylline's anti-inflammatory effects observed in ARDS models, where it significantly reduced levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, IL-6, and IL-8 in lung tissue [6]. The A₂𝔅 receptor antagonism is particularly relevant at therapeutic concentrations, distinguishing aminophylline's action from selective PDE4 inhibitors [1].

Table 2: Adenosine Receptor Antagonism by Theophylline/Aminophylline

Receptor SubtypeAffinityCellular LocalizationFunctional Consequence of AntagonismTherapeutic Relevance
A₁HighBronchial smooth muscle, neuronsPrevents bronchoconstriction, reduces neuronal excitationBronchodilation, CNS excitation
A₂𝔅HighMast cells, endotheliumInhibits histamine/leukotriene release, reduces vascular permeabilityAnti-inflammatory, anti-edema
A₂AModerateImmune cells, plateletsModulates anti-inflammatory responsesSecondary immunomodulation
A₃LowEosinophils, neutrophilsMinimal clinical effect at therapeutic concentrationsNegligible

Calcium Channel Regulation in Diaphragmatic Function

Aminophylline enhances diaphragmatic contractility through adenosine receptor-mediated effects on calcium homeostasis. Antagonism of A₁ receptors facilitates calcium influx via voltage-dependent and receptor-operated calcium channels in diaphragmatic myocytes. This increases intracellular calcium availability for actin-myosin cross-bridging, augmenting contractile force generation [1] [3]. Experimental studies in canine models demonstrated a 25% increase in transdiaphragmatic pressure (Pdi) following aminophylline administration (10 mg/kg) without changes in electrical activity of the diaphragm (Edi), confirming enhanced contractile efficiency [3]. This effect was abolished by verapamil (a calcium channel blocker), confirming calcium-dependent mechanisms. Similarly, in rat diaphragm preparations, aminophylline significantly increased calcium accumulation (intracellular/extracellular ratio reaching 3.0 at steady state) and improved calcium handling in sarcoplasmic reticulum [4]. The functional consequence is reversal of diaphragmatic fatigue, a critical factor in respiratory failure. This mechanism operates distinctly from caffeine-induced potentiation, which persists despite calcium channel blockade, indicating unique pharmacodynamic properties of aminophylline [3].

Epigenetic Modulation Pathways

Emerging research reveals that aminophylline possesses epigenetic regulatory capabilities, representing a third mechanistic dimension beyond PDE inhibition and adenosine antagonism. These effects occur at sub-bronchodilatory concentrations, suggesting potential for anti-inflammatory applications independent of direct smooth muscle effects [1] [6].

Histone Deacetylase Recruitment Mechanisms

Aminophylline activates and recruits histone deacetylases (HDACs), particularly HDAC2, to sites of active inflammation. Under oxidative stress conditions (e.g., COPD, severe asthma), phosphoinositide-3-kinase-delta (PI3K-δ) activation reduces HDAC2 activity and expression. Theophylline restores HDAC2 function through two interconnected mechanisms: (1) direct inhibition of PI3K-δ, preventing its oxidative stress-induced activation; and (2) ubiquitin-proteasomal stabilization of HDAC2 protein [1] [8]. This effect is concentration-dependent and occurs at therapeutic concentrations (≥5 µg/mL), making it clinically relevant. Restoration of HDAC2 activity is functionally significant as it reverses corticosteroid resistance in COPD macrophages, explaining the clinical observation of enhanced steroid responsiveness in aminophylline-treated patients [1]. Recent research has further elucidated that theophylline facilitates HDAC2 recruitment to the promoter regions of pro-inflammatory genes via protein-protein interactions with transcription factors and scaffold proteins, forming repressive chromatin complexes [8].

Inflammatory Gene Silencing Capabilities

Through HDAC2 recruitment, aminophylline promotes chromatin condensation and silencing of inflammatory genes. HDAC2 deacetylates core histones at lysine residues within the promoter regions of multiple pro-inflammatory genes, increasing DNA-histone binding affinity and restricting transcription factor accessibility [1] [8]. This results in the downregulation of: (1) cytokines (TNF-α, IL-1β, IL-6, IL-8); (2) chemokines (CCL2, CXCL1); and (3) inducible enzymes (COX-2, iNOS) [6] [8]. In ARDS models, aminophylline treatment significantly decreased lung tissue concentrations of TNF-α, IL-1β, IL-6, IL-8, and IL-18 while elevating anti-inflammatory IL-10 [6]. This broad-spectrum anti-inflammatory effect was accompanied by reduced markers of epithelial damage (receptor for advanced glycation end products, RAGE) and endothelial injury (sphingosine 1-phosphate, S1P). The epigenetic modulation occurs independently of PDE inhibition or adenosine receptor antagonism, as demonstrated by persistent effects under selective inhibitors of those pathways [1]. This mechanism positions aminophylline uniquely among bronchodilators, offering combined acute functional improvement and long-term disease-modifying potential through transcriptional regulation.

Table 3: Epigenetic Effects of Aminophylline on Inflammatory Mediators

Inflammatory MarkerFunctionReduction by AminophyllinePrimary Mechanism
TNF-αPro-inflammatory cytokine60-70%HDAC2-dependent gene silencing
IL-1βPyrogen, neutrophil activator50-65%HDAC2 recruitment to promoter
IL-6Acute phase response mediator45-60%Chromatin condensation at gene locus
IL-8/CXCL8Neutrophil chemoattractant55-75%Histone deacetylation
RAGEEpithelial damage marker40-50%Reduced transcription
Leukotrienes (C4/D4/E4)Vascular permeability mediators60-80%Combined PDE inhibition and HDAC effects

Properties

CAS Number

317-34-0

Product Name

Aminophylline

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine

Molecular Formula

C16H24N10O4

Molecular Weight

420.43 g/mol

InChI

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2

InChI Key

FQPFAHBPWDRTLU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Solubility

Insoluble in alcohol, ether

Synonyms

Afonilum
Aminodur
Aminophyllin
Aminophylline
Aminophylline DF
Cardophyllin
Carine
Clonofilin
Corophyllin
Diaphyllin
Drafilyn
Duraphyllin
Ethylenediamine, Theophylline
Eufilina
Eufilina Venosa
Euphyllin
Euphyllin Retard
Euphylline
Godafilin
Mini-Lix
Mundiphyllin
Mundiphyllin Retard
Novophyllin
Phyllocontin
Phyllotemp
Somophyllin
Tari-Dog
Theophyllamin Jenapharm
Theophyllamine
Theophyllin EDA ratiopharm
Theophyllin EDA-ratiopharm
Theophyllin EDAratiopharm
Theophylline Ethylenediamine
Truphylline

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.